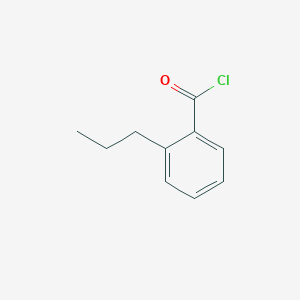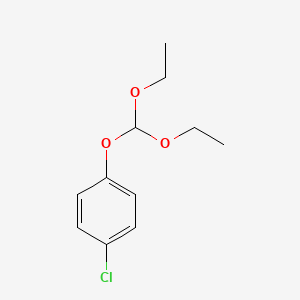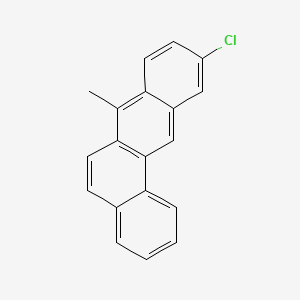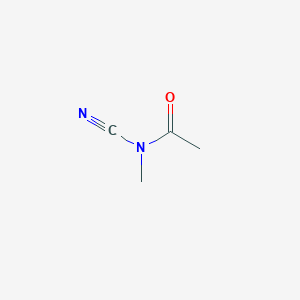![molecular formula C14H32N2O4Ti B13798273 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium CAS No. 96471-81-7](/img/structure/B13798273.png)
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium is a complex organic compound that features a titanium atom coordinated with a multi-hydroxypropylamine ligand. This compound is notable for its unique structure, which combines the properties of both organic and inorganic chemistry, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves multiple steps. Typically, the process starts with the reaction of diethanolamine with propylene oxide to form bis(2-hydroxypropyl)amine. This intermediate is then reacted with ethylene diamine to form the final ligand. The titanium coordination is achieved by reacting the ligand with a titanium alkoxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in batch or continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves its ability to coordinate with metal ions, particularly titanium. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, enhancing the efficiency of the reaction.
類似化合物との比較
Similar Compounds
Diethanolamine: A simpler compound with similar functional groups but lacking the titanium coordination.
Triethanolamine: Another related compound used in similar applications but with different structural properties.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: A compound with a similar ligand structure but different coordination properties.
Uniqueness
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its titanium coordination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific catalytic or coordination characteristics.
特性
CAS番号 |
96471-81-7 |
|---|---|
分子式 |
C14H32N2O4Ti |
分子量 |
340.28 g/mol |
IUPAC名 |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium |
InChI |
InChI=1S/C14H32N2O4.Ti/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;/h11-14,17-20H,5-10H2,1-4H3; |
InChIキー |
ILOYOQJSNBNOPE-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




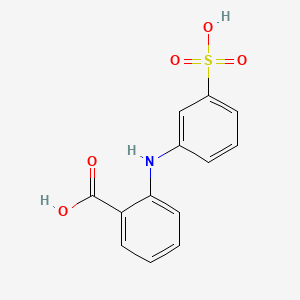
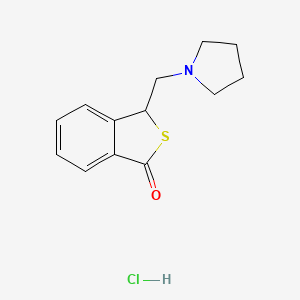
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
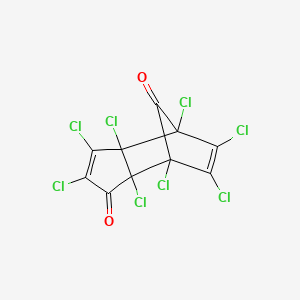
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
